![molecular formula C11H13N3 B2859394 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine CAS No. 1006658-07-6](/img/structure/B2859394.png)
1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
Overview
Description
“1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine” is a compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1, 3-diazole . It’s an amphoteric in nature, meaning it shows both acidic and basic properties .
Synthesis Analysis
The synthesis of pyrazole-based compounds often involves a base-catalysed Claisen–Schmidt condensation reaction . This process constructs diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring .Molecular Structure Analysis
The molecular structure of pyrazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Pyrazole-based compounds are often used as intermediates in the synthesis of other compounds. For example, they can be used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .Physical And Chemical Properties Analysis
Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . It’s an amphoteric compound, meaning it can react as both an acid and a base .Scientific Research Applications
Supramolecular Structures
Pyrazole compounds, such as 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, have been used to study the existence of planar stacking columns in supramolecular structures . Understanding these structures is crucial for designing molecules with desirable properties .
Heterocyclic Chalcones
Pyrazole-based chalcones have been synthesized from 1-phenyl-1H-pyrazol-3-ols . These compounds have potential applications in the development of new drugs due to their diverse biological activities .
Antifungal and Antimicrobial Activity
1H-1,2,3-triazole-4-carboxylic acid derivatives, which are structurally similar to the compound , have shown antifungal and antimicrobial activity . They have been used in the synthesis of compounds active against various pathogens .
Anti-Inflammatory and Antipyretic Drugs
Several clinically used drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), contain a pyrazole pharmacophore . These drugs have anti-inflammatory and antipyretic properties .
Antidiabetic and Antioxidant Activity
Derivatives of 1,3-diazole, another class of compounds related to pyrazoles, have shown antidiabetic and antioxidant activities . These compounds could potentially be used in the treatment of diabetes and other diseases related to oxidative stress .
Anticancer Agents
Pyrazole compounds have also been investigated for their potential as anticancer agents . For instance, 1H-1,2,3-triazole-4-carboxylic acid derivatives have shown anticancer activity against various cancer cell lines .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit cytotoxic activity against human breast cancer cell lines . This suggests that the compound may interact with targets involved in cell proliferation and survival.
Mode of Action
It’s worth noting that compounds with similar structures have demonstrated cytotoxic activity, suggesting they may interact with their targets to inhibit cell proliferation or induce cell death .
Biochemical Pathways
Given its potential cytotoxic activity, it may be inferred that the compound could influence pathways related to cell cycle regulation, apoptosis, or dna repair .
Pharmacokinetics
Similar compounds have been shown to exhibit cytotoxic activity in vitro, suggesting they have sufficient bioavailability to interact with their cellular targets .
Result of Action
Similar compounds have demonstrated cytotoxic activity, suggesting that they may induce cell death or inhibit cell proliferation .
Future Directions
The future directions in the research and development of pyrazole-based compounds are promising. They have become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, further exploration of the potential uses of these compounds in various fields, including medicinal chemistry and drug discovery, is warranted.
properties
IUPAC Name |
1-(3-pyrazol-1-ylphenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(12)10-4-2-5-11(8-10)14-7-3-6-13-14/h2-9H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOGBUDCDGYZOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=CC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine |
Synthesis routes and methods
Procedure details
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